molecular formula C21H14FN3O2 B1200007 Quinoline-3-carboxamides

Quinoline-3-carboxamides

Cat. No.: B1200007
M. Wt: 359.4 g/mol
InChI Key: ACBLGRAOCIXXAL-UHFFFAOYSA-N
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Description

Quinoline-3-carboxamides is a member of quinolines.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of quinoline-3-carboxamide derivatives for improved yield and purity?

Methodological Answer:

  • Use coupling agents such as dichlorotriphenyl phosphorane, HBTU, or phosphorous oxychloride to facilitate amide bond formation between quinoline-3-carboxylic acid derivatives and aniline intermediates .
  • Optimize reaction conditions (e.g., solvent choice, temperature) and employ purification techniques like recrystallization to isolate high-purity compounds (e.g., 75% yield for 3a and 3c derivatives) .

Q. What in vitro assays are commonly used to evaluate the anticancer activity of quinoline-3-carboxamides?

Methodological Answer:

  • EGFR inhibition assays (IC50 determination) and cell viability tests (MTT or XTT assays) in cancer cell lines. For example, derivatives like 3a and 3b showed potent activity against EGFR-driven malignancies .
  • Apoptosis induction can be quantified via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

Q. How do researchers analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Systematically vary substituents (e.g., chlorophenyl, hydroxyphenyl, furan groups) and measure changes in bioactivity using binding assays (e.g., surface plasmon resonance for S100A9 interaction) .
  • Correlate structural modifications (e.g., electron-withdrawing groups) with potency in disease models (e.g., murine autoimmune encephalomyelitis) .

Advanced Research Questions

Q. What experimental approaches resolve conflicting data on the zinc/calcium dependency of S100A9 binding to this compound?

Methodological Answer:

  • Perform in vitro binding assays under controlled ion concentrations. For example, surface plasmon resonance confirmed Zn²⁺/Ca²⁺ is essential for S100A9 interaction with ABR-215757 .
  • Validate findings in vivo using knockout models (e.g., S100A12-expressing vs. S100A12-deficient ApoE⁻/⁻ mice) to isolate ion-dependent effects .

Q. How can mixed-methods research designs enhance mechanistic studies of this compound in atherosclerosis?

Methodological Answer:

  • Combine quantitative histology (necrotic core size, calcification measurements) with qualitative transcriptomic analysis (qRT-PCR for RAGE/TLR4 expression) .
  • Use statistical methods (ANOVA with Bonferroni correction) and thematic analysis of gene regulatory networks to triangulate findings .

Q. What strategies improve molecular docking accuracy for quinoline-3-carboxamide derivatives targeting EGFR or S100A9?

Methodological Answer:

  • Employ high-resolution crystal structures of EGFR (PDB ID: 1M17) or S100A9 (PDB ID: 4GGF) for docking simulations.
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of S100A9’s quinoline-binding domain) .

Q. How are in vivo models of fibrosis optimized to test quinoline-3-carboxamide efficacy?

Methodological Answer:

  • Use N-IF mice, which develop spontaneous liver fibrosis, and quantify CD45⁺ inflammatory cell infiltration via flow cytometry .
  • Assess collagen deposition (Masson’s trichrome staining) and serum biomarkers (TGF-β, TIMP-1) pre- and post-treatment .

Q. What methodologies address the dual role of this compound in immunomodulation and tumor metastasis suppression?

Methodological Answer:

  • Co-culture NK cells with dendritic cells and measure DNAM-1 upregulation via flow cytometry .
  • Use syngeneic tumor models (e.g., B16 melanoma) to evaluate metastasis inhibition and correlate with S100A9/RAGE pathway modulation .

Q. How do researchers design kinetic studies to characterize quinoline-3-carboxamide binding to S100A9?

Methodological Answer:

  • Perform surface plasmon resonance (SPR) with immobilized S100A9 and varying quinoline concentrations to calculate association/dissociation rates (kₐ, kₐ) .
  • Validate SPR data with isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔG, ΔH) .

Q. What statistical frameworks are critical for analyzing dose-response relationships in quinoline-3-carboxamide studies?

Methodological Answer:

  • Apply nonlinear regression models (e.g., log(inhibitor) vs. response curves) to calculate EC50/IC50 values .
  • Use mixed-effects models to account for inter-individual variability in longitudinal in vivo studies .

Properties

Molecular Formula

C21H14FN3O2

Molecular Weight

359.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-oxo-7-pyridin-4-ylquinoline-3-carboxamide

InChI

InChI=1S/C21H14FN3O2/c22-15-2-4-16(5-3-15)25-12-18(21(23)27)20(26)17-6-1-14(11-19(17)25)13-7-9-24-10-8-13/h1-12H,(H2,23,27)

InChI Key

ACBLGRAOCIXXAL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C=C(C(=O)C3=C2C=C(C=C3)C4=CC=NC=C4)C(=O)N)F

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=O)C3=C2C=C(C=C3)C4=CC=NC=C4)C(=O)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.65 g 1-(4-fluorophenyl)-1,4-di-hydro4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylic acid, 2.2 g of 1,1'-carbonyldiimidazole and 15 ml dimethylformamide (DMF) was heated at 150° C. for 1.5 hrs. The reaction mixture was poured into 50 ml concentrated ammonium hydroxide. The product was extracted with methylene dichloride and recovered therefrom to give 2.2 g 1-(4-fluorophenyl-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxamide which was converted to its monomethanesulfonate salt hemihydrate, m.p. 301°-303° C. (decompn.). The free base, prepared from the salt with potassium carbonate solution, had m.p. 315°-317° C. when recrystallized from DMF.
Name
1-(4-fluorophenyl)-1,4-di-hydro4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylic acid
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Quinoline-3-carboxamides
Quinoline-3-carboxamides
Quinoline-3-carboxamides
Quinoline-3-carboxamides

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